14,16-Nonacosanedione
Description
14,16-Nonacosanedione is a long-chain diketone with the molecular formula C₂₉H₅₄O₂, featuring ketone groups at positions 14 and 16 on a 29-carbon backbone. It is classified as an organooxygen compound and carbonyl derivative . Emerging research highlights its dual role in human immunometabolism and lipid regulation in social insects.
- Immune Aging and Human Studies: In humans, 14,16-nonacosanedione is a food-derived metabolite associated with age-related immune modulation. It exhibits higher plasma concentrations in African populations compared to Europeans, likely due to dietary differences . In African cohorts, it correlates with enhanced adaptive and innate immune responses, particularly in older individuals (>50 years). However, it negatively regulates poly(I:C)-induced IFNγ production in women, suggesting a sex-specific role in antiviral immune homeostasis .
- Lipid Metabolism in Ants: In ant workers, 14,16-nonacosanedione is linked to unsaturated fatty acid metabolism and age-related metabolic shifts. Younger ants show elevated levels, supporting lipid-to-carbohydrate energy transitions critical for survival under stress .
Properties
CAS No. |
72089-30-6 |
|---|---|
Molecular Formula |
C29H56O2 |
Molecular Weight |
436.8 g/mol |
IUPAC Name |
nonacosane-14,16-dione |
InChI |
InChI=1S/C29H56O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-28(30)27-29(31)26-24-22-20-18-16-14-12-10-8-6-4-2/h3-27H2,1-2H3 |
InChI Key |
NQZGLLKWZNPQIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)CC(=O)CCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 14,16-Nonacosanedione typically involves the reaction of long-chain alkanes with appropriate reagents to introduce the diketone functionalityThe preparation of similar beta-diketones often involves the use of strong bases and oxidizing agents under controlled conditions .
Chemical Reactions Analysis
14,16-Nonacosanedione, like other beta-diketones, can undergo various chemical reactions:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone groups into alcohols.
Substitution: The diketone groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the reactivity of beta-diketones.
Biology: Its presence in cereal products suggests potential biological roles or interactions.
Medicine: Research into beta-diketones often explores their potential therapeutic properties.
Industry: Beta-diketones are used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 14,16-Nonacosanedione involves its reactivity as a beta-diketone. The compound can interact with various molecular targets through its keto groups, participating in reactions that modify other molecules. The specific pathways and targets involved depend on the context of its use, such as in chemical synthesis or biological interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 14,16-nonacosanedione, we compare its structure, biological roles, and functional dynamics with structurally or functionally related metabolites.
Table 1: Comparative Analysis of 14,16-Nonacosanedione and Analogous Compounds
Key Findings:
Structural and Functional Divergence: 14,16-Nonacosanedione’s long carbon chain distinguishes it from shorter analogs like 6,8-tricosanedione (C23) and 13,14-hexacosanedione (C26). Its extended structure may enhance lipid membrane interactions, critical for immune cell signaling . Unlike ximenoylacetone and KB2, which are exclusively linked to pro-inflammatory cytokine enhancement, 14,16-nonacosanedione exhibits bidirectional immune effects (e.g., suppressing IFNγ while supporting antiviral responses) .
Population-Specific Effects: In African populations, 14,16-nonacosanedione, ximenoylacetone, and KB2 collectively enhance immune resilience with age. European cohorts lack these associations due to lower metabolite concentrations .
Sex-Specific Regulation: 14,16-Nonacosanedione’s negative correlation with IFNγ in women contrasts with its neutral role in men, highlighting sex-dimorphic immune regulation .
Cross-Species Roles: In ants, 14,16-nonacosanedione supports lipid metabolism in younger workers, contrasting with its human immune role. This suggests evolutionary conservation of lipid-mediated energy pathways despite divergent physiological contexts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
